[3-(Difluoromethoxy)phenyl]methanethiol is a chemical compound characterized by the molecular formula and a molecular weight of 190.21 g/mol. It features a difluoromethoxy group attached to a phenyl ring, along with a methanethiol functional group. This compound is of interest in various scientific fields due to its potential applications in chemistry and biology, particularly in enzyme inhibition studies and the synthesis of more complex molecules.
The compound is cataloged under the CAS number 1208074-80-9 and is recognized for its utility in both academic research and industrial applications. It falls under the category of organosulfur compounds, specifically thiols, which are known for their reactivity and role in biochemical processes.
The synthesis of [3-(Difluoromethoxy)phenyl]methanethiol typically involves two key steps:
The molecular structure of [3-(Difluoromethoxy)phenyl]methanethiol can be described as follows:
InChI=1S/C8H8F2OS/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,8,12H,5H2
HZJMZDVAYNCAHU-UHFFFAOYSA-N
The structure features:
[3-(Difluoromethoxy)phenyl]methanethiol can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.
The mechanism of action for [3-(Difluoromethoxy)phenyl]methanethiol primarily involves its interaction with biological targets such as enzymes and receptors:
[3-(Difluoromethoxy)phenyl]methanethiol has several scientific uses:
This compound exemplifies the intersection of organic chemistry and biochemistry, highlighting its importance in both research and industrial contexts.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2